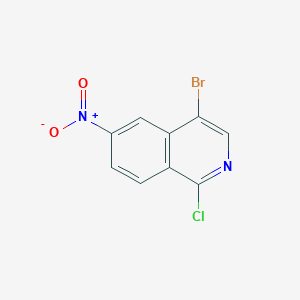
4-Bromo-1-chloro-6-nitroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-1-chloro-6-nitroisoquinoline, such as 6-bromoquinoline, involves processes like the Skraup reaction, which is a classic method for synthesizing quinolines. In one study, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of 54% under optimized conditions (Li Wei, 2011). This method's efficiency can vary depending on factors like the oxidant used, reaction time, and pH adjustments.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds (Kazuma Gotoh & H. Ishida, 2020).
Chemical Reactions and Properties
Isoquinoline compounds undergo a variety of chemical reactions, including nitration, chlorination, alkylation, reduction, and substitution, to produce various intermediates and derivatives. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors involved multiple steps starting from 6-bromoquinolin-4-ol (Fei Lei et al., 2015). These reactions highlight the compound's versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
Antifungal Activity
4-Bromo-1-chloro-6-nitroisoquinoline and its derivatives have been studied for their antifungal properties. Gershon, Clarke, and Gershon (1996) investigated compounds like 6-Bromo-3-chloro-8-quinolinol, which showed significant fungitoxicity against various fungi, including Aspergillus niger and Myrothecium verrucaria (Gershon, Clarke, & Gershon, 1996).
Synthesis and Application in PI3K/mTOR Inhibitors
Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors. This compound was synthesized through a series of steps including nitration, chlorination, and substitution, highlighting its relevance in medicinal chemistry (Lei et al., 2015).
Chemical Synthesis Studies
Wlodarczyk et al. (2011) conducted a study on the synthesis of 6-bromo-2-chloro-4-methylquinoline, revealing insights into the chemical processes and reactions involved in the synthesis of such compounds (Wlodarczyk et al., 2011).
Propiedades
IUPAC Name |
4-bromo-1-chloro-6-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPXUHGYLYZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-6-nitroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


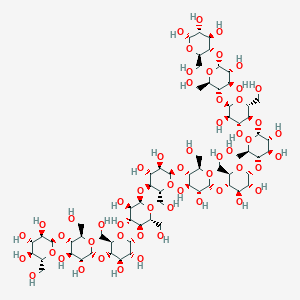

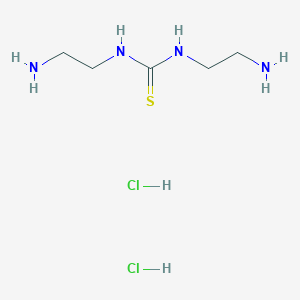
![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
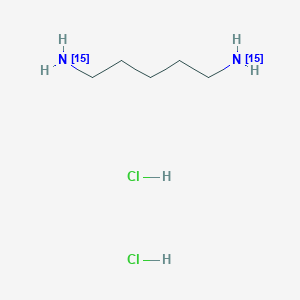
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
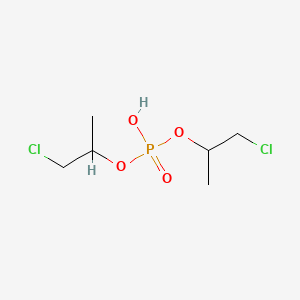
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)